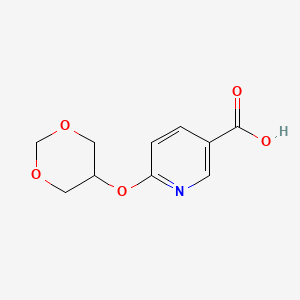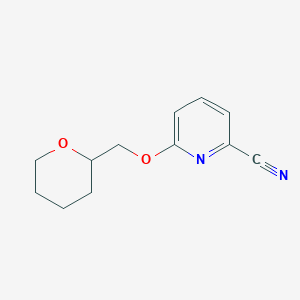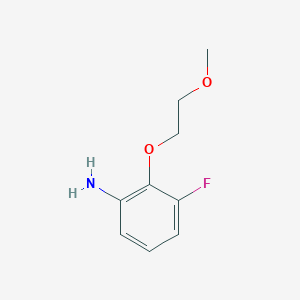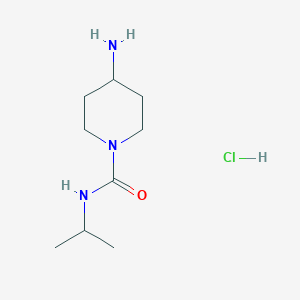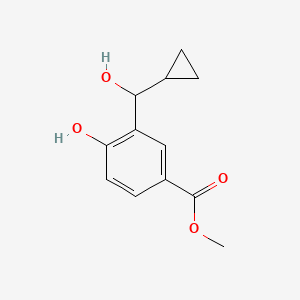
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate
Overview
Description
“Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a hydroxy group (OH), which is commonly found in alcohols . The compound also contains a methyl ester group (COOCH3), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring and multiple functional groups. Cycloalkanes like cyclopropane have a general formula of CnH2n . The presence of the hydroxy and ester groups would add to the complexity of the molecule.
Chemical Reactions Analysis
Again, while specific reactions involving “Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” are not available, compounds with similar structures can undergo a variety of reactions. For example, cyclopropyl groups can participate in ring-opening reactions . The hydroxy and ester groups are also reactive and can participate in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate” would depend on the structure of the molecule. For example, cyclopropane is known to be a planar molecule, and its bond angles are significantly strained, which makes it quite reactive .
Scientific Research Applications
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediates: The structure of Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate suggests its potential use as an intermediate in pharmaceutical synthesis. The hydroxybenzoate part of the molecule is a common moiety in various drug molecules, indicating its utility in the development of new medicinal compounds.
Biotechnological Production: Hydroxybenzoates, like 4-Hydroxybenzoic acid, have been used as intermediates for value-added bioproducts with applications in food, cosmetics, and pharmacy . The methyl ester group in the compound could be involved in esterification reactions, leading to a variety of biotechnologically relevant products.
Bioremediation: Compounds similar to Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate can be utilized by certain bacteria as a carbon source for growth, aiding in the bioremediation of polluted environments .
Antioxidant Properties: Hydroxybenzoic acids are known for their antioxidant capabilities . The presence of the hydroxyl group in the compound’s structure may confer antioxidant properties, making it useful for research into oxidative stress and related diseases.
Cosmetic Industry Applications: Given the use of hydroxybenzoates in cosmetics , this compound could potentially be used as a preservative or an active ingredient in cosmetic formulations due to its structural similarity to other hydroxybenzoates.
Food Industry Applications: The biotechnological relevance of hydroxybenzoates also extends to the food industry, where they can be used as preservatives or flavoring agents .
Safety And Hazards
properties
IUPAC Name |
methyl 3-[cyclopropyl(hydroxy)methyl]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)8-4-5-10(13)9(6-8)11(14)7-2-3-7/h4-7,11,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQHDRYAKIQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



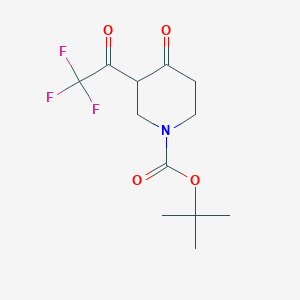
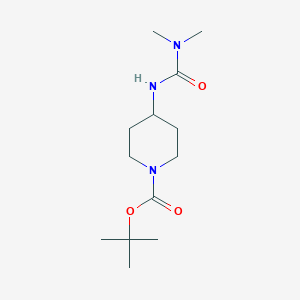

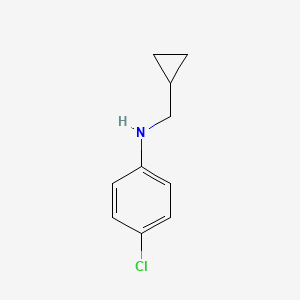
![[(1-Isonicotinoylpiperidin-4-yl)methyl]amine](/img/structure/B1394014.png)
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)

![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
